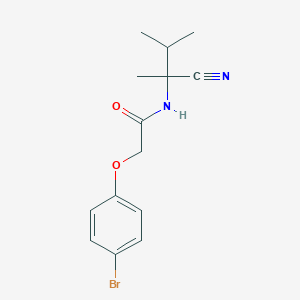
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as BAY 41-8543, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organic compounds known as benzene and substituted derivatives, and it is synthesized through a complex process involving several chemical reactions.
Mechanism of Action
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 exerts its effects through the activation of the enzyme soluble guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates a cascade of signaling pathways that ultimately result in the relaxation of smooth muscle cells and the dilation of blood vessels. This mechanism of action is responsible for the compound's effects on cerebral blood flow, endothelial function, and tumor growth inhibition.
Biochemical and Physiological Effects:
This compound 41-8543 has been shown to have several biochemical and physiological effects, including the enhancement of nitric oxide production, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to improve endothelial function and reduce inflammation, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 is its ability to selectively activate soluble guanylate cyclase, which makes it a useful tool for studying the cGMP signaling pathway. However, this compound is highly complex and requires specialized knowledge and equipment for its synthesis and analysis. Additionally, the effects of this compound 41-8543 may vary depending on the cell type and experimental conditions, which may limit its usefulness in certain applications.
Future Directions
There are several potential future directions for research on 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543, including the development of novel cancer therapies, the exploration of its effects on cerebral blood flow and neuronal signaling, and the investigation of its potential as a treatment for cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to optimize its synthesis and analytical methods.
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 involves the reaction of 4-bromoanisole with tert-butyl acrylate, followed by the addition of sodium hydride and N,N-dimethylpropylamine. The resulting product is then treated with acetic anhydride to yield the final compound. This process is highly complex and requires a thorough understanding of organic chemistry principles.
Scientific Research Applications
2-(4-bromophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide 41-8543 has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular research, and cancer therapy. In neuroscience, this compound has been shown to enhance the activity of the enzyme nitric oxide synthase, which plays a crucial role in the regulation of cerebral blood flow and neuronal signaling. In cardiovascular research, this compound 41-8543 has been shown to improve endothelial function and reduce oxidative stress, which may have implications for the treatment of hypertension and other cardiovascular diseases. In cancer therapy, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for the development of novel cancer treatments.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-6-4-11(15)5-7-12/h4-7,10H,8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUPHJMTPJIBBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

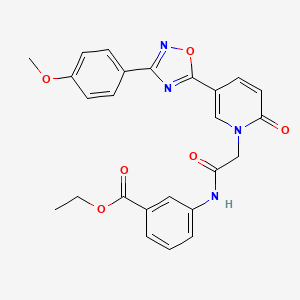
![N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2405728.png)
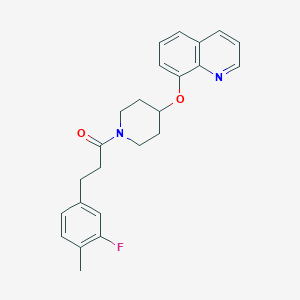
![4-[(2-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2405731.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide](/img/structure/B2405732.png)
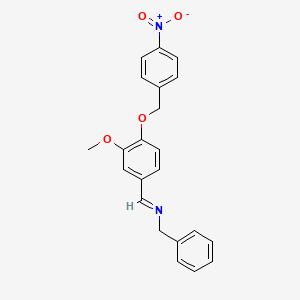
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2405739.png)
![(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2405740.png)
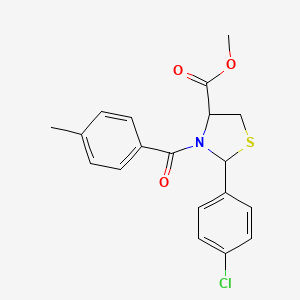
![4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2405742.png)
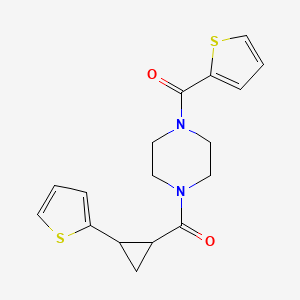
![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)
